5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid
Overview
Description
5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CADA) is a chemical compound that has been of great interest in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of chloroacetyl compounds involves the chemoselective N-chloroacetylation of amino compounds by chloroacetyl chloride . This reaction is efficient, highly chemoselective, and can be carried out under metal-free bio-compatible conditions .Chemical Reactions Analysis
Chloroacetyl compounds, like CADA, are highly reactive. They can undergo rapid N-chloroacetylation with amines in phosphate buffer within 20 minutes . The modification of the electrophilic nature of the substituents on the acid chloride does not affect product formation .Physical and Chemical Properties Analysis
Amino acids, which are structurally similar to CADA, are colorless, crystalline substances. They have high melting points (200-300°C) due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent (pH), and temperature .Scientific Research Applications
Synthesis and Evaluation in Pharmaceutical Chemistry
5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid has been utilized in the synthesis of various pharmaceutical compounds. For instance, 5-aminobenzo[b]thiophene-2-carboxylic acid, a structurally similar compound, has been converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid through a reaction with chloroacetyl chloride. This derivative was further treated with different amines to produce a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Antibacterial Applications
The compound has found applications in developing novel antibacterial agents. For example, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride. These novel heterocycles exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).
Applications in Biochemistry
In biochemistry, derivatives of this compound have been used for the study of protein methylation. For instance, glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis were methylated to form glutamate 5-methyl ester, identified using compounds such as 3,5-dinitrobenzyl chloride (Ahlgren & Ordal, 1983).
Chemical Synthesis and Characterization
The compound has been instrumental in synthesizing various chemical derivatives characterized by different techniques. Tudose et al. (2005) converted chloro-3,5-dinitrobenzoic acid into corresponding acid chlorides and reacted them with various compounds to produce stable mono- or di-radicals, which were characterized using ESR spectra (Tudose et al., 2005).
Environmental and Toxicological Studies
In environmental and toxicological research, derivatives of this compound have been examined for their genotoxic properties. For example, 2‐amino‐4,6‐dinitrobenzoic acid, a related compound, was evaluated for its genotoxicity in various assays, indicating the potential environmental and health risks of these compounds (Grummt et al., 2006).
Safety and Hazards
Future Directions
The future of CADA and similar compounds lies in their potential applications in various fields. For instance, chloroacetyl-modified peptides have shown promise in boron neutron capture therapy . Additionally, the green synthesis of chloroacetyl compounds represents a promising trend in the synthesis of bioactive derivatives .
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2,4-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYMGLJTXSYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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